1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with the molecular formula C19H17F2N3O2 It is characterized by the presence of difluorophenoxy and dimethylphenyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the difluorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,4-difluorophenol under suitable conditions, such as the presence of a base like potassium carbonate.
Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-[(2,4-Difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide: A closely related compound with similar structural features.
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride: Another compound with a difluorophenoxy group, but with a different core structure.
Properties
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12-3-5-15(9-13(12)2)22-19(25)17-7-8-24(23-17)11-26-18-6-4-14(20)10-16(18)21/h3-10H,11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZXQZDHMNONGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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